molecular formula C18H15N7O B2556590 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034456-85-2

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2556590
CAS No.: 2034456-85-2
M. Wt: 345.366
InChI Key: FWUXOMRWWRRNBE-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This compound has emerged as a critical chemical probe for investigating the role of FGFR signaling in oncogenesis and tumor progression. Dysregulation of the FGFR pathway, through amplification, mutation, or fusion events, is a well-documented driver in a variety of cancers, including urothelial carcinoma, lung squamous cell carcinoma, and endometrial cancer. By selectively inhibiting FGFR kinase activity, this molecule effectively blocks downstream signaling cascades such as the MAPK and PI3K/AKT pathways, leading to the suppression of cancer cell proliferation and the induction of apoptosis. Its research value is particularly high in the context of overcoming resistance to other targeted therapies and in defining patient populations that may benefit from FGFR-directed treatments. Studies utilizing this inhibitor have been instrumental in validating FGFR as a therapeutic target and in exploring synthetic lethal interactions in preclinical models. The compound is strictly for use in fundamental biochemical, cellular, and in vivo research applications aimed at advancing the understanding of tyrosine kinase biology and oncology drug discovery.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c1-25-12(8-15(24-25)16-10-19-6-7-20-16)9-22-18(26)17-11-21-13-4-2-3-5-14(13)23-17/h2-8,10-11H,9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUXOMRWWRRNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline-2-carboxylic acid, which is then coupled with a pyrazole derivative under specific conditions. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or quinoxaline rings, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several carboxamide derivatives and heterocyclic systems documented in patents and synthetic studies. Below is a comparative analysis based on molecular features, synthetic pathways, and inferred bioactivity:

Compound Name Core Structure Key Substituents Molecular Weight Reported Applications Source
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide Quinoxaline + Pyrazole-Pyrazine Methyl, Pyrazinyl, Carboxamide ~364.36 (calculated) Hypothetical kinase inhibition N/A
2-(3-Pyridinyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide (Tyclopyrazoflor) Indazole + Pyrimidine Pyridinyl, Pyrimidinylmethyl Not reported Insecticidal activity
4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide Pyrazole Amino, Methyl, Dimethylpyrazole 234.26 Agrochemical intermediates
4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide Pyrazole + Furan Ethyl, Furanylmethyl 238.29 Pharmacological scaffold

Key Observations

Bioactivity Potential: Tyclopyrazoflor (a patent-listed analogue) demonstrates insecticidal properties, suggesting that the carboxamide linkage and nitrogen-rich heterocycles are critical for target engagement . The quinoxaline derivative may exhibit similar or enhanced activity due to its extended aromatic system.

Synthetic Accessibility :

  • The synthesis of pyrazine-pyrazole hybrids often involves sequential alkylation and coupling reactions, as seen in the preparation of related compounds in . For example, methylation at the imine nitrogen (as in compound 11 in ) mirrors steps that could be adapted for synthesizing the target compound.

Physicochemical Properties: The quinoxaline-pyrazine hybrid likely has moderate solubility due to its planar aromatic systems, whereas analogues with furan or pyrimidine substituents (e.g., 238.29 g/mol compound in ) may exhibit improved solubility in polar solvents.

Research Findings and Data Gaps

  • Patent Data : Recent patents highlight carboxamide derivatives as promising candidates for pest control and pharmaceuticals, but specific data on the target compound remain proprietary or unpublished .
  • Computational Predictions: Molecular docking studies of similar quinoxaline derivatives suggest strong affinity for ATP-binding pockets in kinases, which could guide future research on this compound .
  • Synthetic Challenges: The multi-step synthesis required for pyrazine-pyrazole-quinoxaline hybrids may limit scalability compared to simpler analogues like 4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide (182.23 g/mol, ).

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